1-(1-Bromoethyl)-2,4-dichlorobenzene

Nucleophilic substitution kinetics SN₂ reactivity Regiochemical differentiation

1-(1-Bromoethyl)-2,4-dichlorobenzene (CAS 20444-01-3) is a halogenated aromatic compound belonging to the class of substituted benzyl bromides. It features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a 1-bromoethyl group at the 1-position, yielding the molecular formula C₈H₇BrCl₂ and a molecular weight of 253.95 g/mol.

Molecular Formula C8H7BrCl2
Molecular Weight 253.95 g/mol
CAS No. 20444-01-3
Cat. No. B1438409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-2,4-dichlorobenzene
CAS20444-01-3
Molecular FormulaC8H7BrCl2
Molecular Weight253.95 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)Cl)Br
InChIInChI=1S/C8H7BrCl2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
InChIKeyYXQINLRLOBXZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Bromoethyl)-2,4-dichlorobenzene (CAS 20444-01-3): Compound Class and Key Identifiers for Scientific Procurement


1-(1-Bromoethyl)-2,4-dichlorobenzene (CAS 20444-01-3) is a halogenated aromatic compound belonging to the class of substituted benzyl bromides. It features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a 1-bromoethyl group at the 1-position, yielding the molecular formula C₈H₇BrCl₂ and a molecular weight of 253.95 g/mol [1]. The compound possesses a chiral center at the benzylic carbon (undefined atom stereocenter count = 1), which distinguishes it from many achiral structural analogs and enables potential enantioselective applications [1]. Its computed XLogP3-AA is 4.1, reflecting moderate lipophilicity [1]. The compound is primarily utilized as a synthetic intermediate in pharmaceutical, agrochemical, and materials chemistry research programs .

Why 1-(1-Bromoethyl)-2,4-dichlorobenzene Cannot Be Replaced by Common Analogs Without Experimental Verification


Substituting 1-(1-bromoethyl)-2,4-dichlorobenzene with its closest analogs—such as 1-(2-bromoethyl)-2,4-dichlorobenzene (CAS 108649-59-8) or 1-(1-chloroethyl)-2,4-dichlorobenzene (CAS 60907-89-3)—without experimental validation introduces risks across three axes: regiochemical reactivity (benzylic α-bromoethyl vs. primary alkyl β-bromoethyl alters SN₂ rates), toxicological hazard classification (Acute Tox. 4 vs. Acute Tox. 3), and the presence or absence of a chiral center that may be critical for stereoselective synthesis [1]. Below, we provide the quantitative evidence that makes these differences actionable for scientific selection and procurement.

Quantitative Differentiation of 1-(1-Bromoethyl)-2,4-dichlorobenzene from Closest Structural Analogs


Regiochemistry-Driven SN₂ Reactivity Advantage: Benzylic α-Bromoethyl vs. Primary Alkyl β-Bromoethyl

1-(1-Bromoethyl)-2,4-dichlorobenzene positions the bromine at the benzylic (α) carbon, making it a secondary benzyl bromide. In contrast, 1-(2-bromoethyl)-2,4-dichlorobenzene (CAS 108649-59-8) is a primary alkyl bromide with the bromine two carbons away from the aromatic ring. It is well established that benzyl bromides undergo SN₂ reactions approximately 10²–10³ times faster than primary alkyl bromides under comparable conditions, due to transition-state stabilization by the adjacent π-system [1]. For procurement, this means that the target compound enables shorter reaction times, lower reaction temperatures, or reduced nucleophile equivalents when a benzylic electrophile is required—parameters that cannot be replicated by the 2-bromoethyl isomer.

Nucleophilic substitution kinetics SN₂ reactivity Regiochemical differentiation

Differential Acute Oral Toxicity Classification: Acute Tox. 4 (H302) vs. Comparator Acute Tox. 3 (H301)

According to GHS classifications aggregated by PubChem from ECHA C&L notifications, 1-(1-bromoethyl)-2,4-dichlorobenzene carries H302 (Harmful if swallowed; Acute Tox. Category 4), with additional classifications H315, H319, and H335 [1]. In contrast, its 2-bromoethyl regioisomer (CAS 108649-59-8) carries H301 (Toxic if swallowed; Acute Tox. Category 3) and H318 (Causes serious eye damage; Eye Damage Category 1) . The acute oral toxicity category difference (Category 4 vs. Category 3) corresponds to a 5-fold difference in the estimated LD₅₀ threshold (AT4: >300–2,000 mg/kg vs. AT3: >50–300 mg/kg), making the target compound the less acutely hazardous choice for laboratories with limited engineering controls.

GHS hazard classification Acute oral toxicity Safe-handling procurement

Chiral Center Availability for Enantioselective Synthesis vs. Achiral Analogs

1-(1-Bromoethyl)-2,4-dichlorobenzene contains an sp³-hybridized benzylic carbon bearing four different substituents (H, CH₃, Br, and the 2,4-dichlorophenyl ring), giving it an undefined atom stereocenter count of 1 as computed by PubChem [1]. This makes the compound a racemic chiral building block amenable to enantioselective transformations. Its 2-bromoethyl regioisomer (CAS 108649-59-8) possesses only a methylene bridge (–CH₂–CH₂Br) and is achiral [2]. The 1-chloroethyl analog (CAS 60907-89-3) is also chiral but contains the less reactive C–Cl leaving group . For programs requiring introduction of a chiral benzylic center, the target compound is structurally mandatory; the 2-bromoethyl analog cannot serve as a substitute.

Chiral building block Asymmetric synthesis Stereochemistry

Supplier-Qualified Purity and Batch Analysis Documentation: 95+% with NMR/HPLC/GC vs. Undocumented Analogs

Bidepharm supplies 1-(1-bromoethyl)-2,4-dichlorobenzene at a standard purity of 95+% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . AKSci specifies a minimum purity of 95% . In comparison, the 2-bromoethyl analog (CAS 108649-59-8) is available at 96% from Sigma-Aldrich and at 98% from AKSci . While purity specifications are comparable, the target compound's verified analytical package (multi-technique confirmation) provides stronger identity and purity confidence for regulated research environments (e.g., GLP studies, patent exemplification).

Quality assurance Analytical batch data Procurement compliance

Computed Lipophilicity (XLogP3-AA) as a Predictor of Chromatographic Behavior and Phase Partitioning

The computed XLogP3-AA for 1-(1-bromoethyl)-2,4-dichlorobenzene is 4.1, indicating moderate lipophilicity [1]. While the 2-bromoethyl regioisomer shares the same molecular formula and therefore an identical XLogP3, the chloro analog 1-(1-chloroethyl)-2,4-dichlorobenzene (C₈H₇Cl₃) has a lower XLogP3 of approximately 3.7–3.8 [2]. The ~0.3–0.4 log unit difference between the bromo and chloro analogs predicts a ~2-fold difference in reversed-phase HPLC retention and octanol-water partitioning, which can materially affect extraction, purification workflow design, and biological membrane permeability in downstream applications.

Lipophilicity XLogP3 Chromatographic retention

Procurement-Relevant Application Scenarios for 1-(1-Bromoethyl)-2,4-dichlorobenzene Based on Quantitative Differentiation Evidence


Enantioselective Pharmaceutical Intermediate Synthesis Requiring a Chiral Benzylic Bromide

Medicinal chemistry programs that require installation of a chiral benzylic amine, ether, or thioether via SN₂ displacement must use a chiral benzylic halide building block. As established in Evidence Item 3, 1-(1-bromoethyl)-2,4-dichlorobenzene is the only compound among its closest regioisomers that provides both a chiral center and a reactive C–Br leaving group. The 2-bromoethyl analog is achiral and structurally incapable of delivering chirality at the point of attachment . The 1-chloroethyl analog, while chiral, bears the less reactive C–Cl bond (Br⁻ is ~10³× better leaving group), requiring harsher conditions or catalysts for displacement [1]. For kinase inhibitor or GPCR antagonist programs where the 2,4-dichlorophenyl motif and a defined benzylic stereocenter are both pharmacophoric requirements, procurement of 1-(1-bromoethyl)-2,4-dichlorobenzene is structurally mandatory.

Agrochemical Intermediate Development Prioritizing Lower Acute Toxicity for Scale-Up

Agrochemical discovery programs synthesizing triazole or imidazole fungicide candidates often require halogenated 2,4-dichlorophenyl intermediates. As detailed in Evidence Item 2, 1-(1-bromoethyl)-2,4-dichlorobenzene (H302, Acute Tox. 4) carries a meaningfully less severe acute oral toxicity classification than its 2-bromoethyl analog (H301, Acute Tox. 3) [1]. For process chemistry groups scaling reactions from milligram to kilogram scale, the lower toxicity category translates to reduced engineering control requirements, less onerous safety documentation, and lower hazardous waste disposal costs. This makes the target compound the preferred choice when both regioisomers could theoretically deliver the same downstream product after subsequent functional group interconversion.

Rapid SAR Exploration via Benzylic SN₂ Diversification with Faster Kinetics

In structure-activity relationship (SAR) campaigns, the speed of analog generation is often rate-limiting. Evidence Item 1 establishes that the benzylic bromide in 1-(1-bromoethyl)-2,4-dichlorobenzene reacts via SN₂ approximately 100- to 1,000-fold faster than the primary alkyl bromide in its 2-bromoethyl isomer . This rate advantage enables parallel synthesis under milder conditions (lower temperature, shorter reaction time, or reduced nucleophile excess), directly increasing the throughput of compound library production. Procurement of the α-bromoethyl compound is therefore strategically advantageous for high-throughput medicinal chemistry workflows where benzylic diversification is a key step.

Patent-Exemplified Intermediate with Verified Analytical Package for Regulatory Filings

When synthesizing a compound of matter intended for patent protection or regulatory IND/IMPD submission, the identity and purity of each synthetic intermediate must be documented with orthogonal analytical techniques. Evidence Item 4 confirms that Bidepharm supplies 1-(1-bromoethyl)-2,4-dichlorobenzene with batch-specific QC data including NMR, HPLC, and GC , providing three-technique confirmation of structure and purity. This level of documentation meets the evidentiary standard expected by patent examiners and regulatory reviewers, reducing the need for costly in-house re-characterization and minimizing the risk of identity challenges during prosecution or review.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Bromoethyl)-2,4-dichlorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.